molecular formula C28H20NiS4-4 B1354071 Bis(dithiobenzil) nickel CAS No. 28984-20-5

Bis(dithiobenzil) nickel

Cat. No.: B1354071
CAS No.: 28984-20-5
M. Wt: 543.4 g/mol
InChI Key: LJISAPFYPQSNRX-DEWSNNOYSA-J
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Description

Bis(dithiobenzil)nickel(II) is a coordination complex with the formula Ni(S2C2Ph2)2, where Ph represents phenyl . It exists as a black solid that gives green solutions in toluene due to a strong absorption at 855 nm . The molecular weight of Bis(dithiobenzil)nickel(II) is 543.42 .


Molecular Structure Analysis

Bis(dithiobenzil)nickel(II) is a square planar complex at its metal center . The InChI code for Bis(dithiobenzil)nickel(II) is 1S/2C14H12S2.Ni/c215-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h21-10,15-16H;/q;;+4/p-4/b2*14-13- .


Chemical Reactions Analysis

Bis(dithiobenzil)nickel(II), although photoinert in nonhalogenated solvents as well as in chloroform under 313 nm irradiation, reacts in CHCl3 under 254 nm irradiation to yield 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species .


Physical and Chemical Properties Analysis

Bis(dithiobenzil)nickel(II) has a boiling point of 364.5°C at 760 mmHg . It appears as a dark green to dark blue to black powder or crystal . The compound in its solid state is found to conduct electricity at room temperature .

Scientific Research Applications

Bis(dithiobenzil) nickel has several scientific research applications:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in carbonylation reactions[][1].

    Electrochemical Materials: The compound is utilized in the preparation of battery materials and electrochemical sensors[][1].

    Nanomaterials: It can be used to prepare nickel-based nanostructures[][1].

Mechanism of Action

Target of Action

Bis(dithiobenzil)nickel(II) is a complex compound that primarily targets molecular structures capable of absorbing light within a specific wavelength . The compound’s primary targets are therefore determined by the specific light-absorbing properties of the molecules in its environment .

Mode of Action

The interaction of Bis(dithiobenzil)nickel(II) with its targets is primarily driven by light absorption. Although Bis(dithiobenzil)nickel(II) is photoinert in nonhalogenated solvents and in chloroform under 313 nm irradiation, it reacts in chloroform under 254 nm irradiation . This reaction is driven through the absorption of light by both the solvent and the metal complex .

Biochemical Pathways

The primary biochemical pathway affected by Bis(dithiobenzil)nickel(II) involves the transformation of the compound under specific light conditions. When irradiated at 254 nm in chloroform, Bis(dithiobenzil)nickel(II) yields 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species . This suggests that the compound plays a role in photochemical reactions and could potentially influence other biochemical pathways that are sensitive to these products .

Pharmacokinetics

Given its reactivity under specific light conditions, it can be inferred that these properties would be influenced by factors such as light exposure and the presence of specific solvents .

Result of Action

The molecular and cellular effects of Bis(dithiobenzil)nickel(II)'s action are primarily observed in its transformation under light irradiation. The compound’s reaction in chloroform under 254 nm irradiation leads to the formation of 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species . These products could potentially interact with other molecular structures, leading to further downstream effects .

Action Environment

The action, efficacy, and stability of Bis(dithiobenzil)nickel(II) are significantly influenced by environmental factors. Specifically, the compound’s reactivity is dependent on the presence of light at a specific wavelength and the type of solvent in which it is dissolved . For instance, Bis(dithiobenzil)nickel(II) is photoinert in nonhalogenated solvents but reacts in chloroform under 254 nm irradiation . Therefore, the compound’s environment plays a crucial role in determining its action and potential applications .

Safety and Hazards

Bis(dithiobenzil)nickel(II) is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure, cause an allergic skin reaction, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer .

Future Directions

Nickel(II) bis(dithiolene) complexes have been found to have applications in biology and material science . They have been found to be conducting, catalytic, non-linear optical, near IR absorbing, etc . The conductivity of these complexes, measured on single crystals, strongly increases upon applying hydrostatic pressure .

Biochemical Analysis

Biochemical Properties

Bis(dithiobenzil)nickel(II) plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis and electrochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, Bis(dithiobenzil)nickel(II) can act as a catalyst in carbonylation reactions, facilitating the conversion of organic substrates into valuable products . The nature of these interactions often involves coordination with sulfur atoms in the dithiolate ligands, which can stabilize transition states and lower activation energies.

Cellular Effects

Bis(dithiobenzil)nickel(II) has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Bis(dithiobenzil)nickel(II) can lead to changes in the expression of genes involved in oxidative stress responses and metal ion homeostasis . Additionally, it may interfere with cellular redox states, potentially leading to alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of Bis(dithiobenzil)nickel(II) involves its ability to bind to biomolecules, inhibit or activate enzymes, and modulate gene expression. At the molecular level, Bis(dithiobenzil)nickel(II) can coordinate with sulfur-containing amino acids in proteins, affecting their structure and function . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, Bis(dithiobenzil)nickel(II) can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(dithiobenzil)nickel(II) can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that Bis(dithiobenzil)nickel(II) can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Bis(dithiobenzil)nickel(II) vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have indicated that high doses of Bis(dithiobenzil)nickel(II) can cause adverse effects, such as organ damage and impaired physiological functions.

Metabolic Pathways

Bis(dithiobenzil)nickel(II) is involved in various metabolic pathways, particularly those related to metal ion metabolism and redox reactions. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of specific metabolites . For example, Bis(dithiobenzil)nickel(II) can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses.

Transport and Distribution

Within cells and tissues, Bis(dithiobenzil)nickel(II) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, Bis(dithiobenzil)nickel(II) may be transported into cells via metal ion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity.

Subcellular Localization

The subcellular localization of Bis(dithiobenzil)nickel(II) can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Bis(dithiobenzil)nickel(II) can localize to the mitochondria, where it may affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dithiobenzil) nickel can be synthesized through the reaction of nickel(II) chloride with sodium dithiobenzil in an organic solvent. The reaction typically proceeds as follows:

  • Dissolve nickel(II) chloride in an appropriate organic solvent such as ethanol or methanol.
  • Add sodium dithiobenzil to the solution and stir the mixture at room temperature.
  • The product, bis(dithiobenzil)nickel(II), precipitates out of the solution and can be collected by filtration[1][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis(dithiobenzil) nickel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Bis(dithiobenzil) nickel can be compared with other nickel dithiolene complexes, such as nickel bis(stilbenedithiolate). These compounds share similar coordination environments but differ in their ligand structures and reactivity[3][3]. For example:

    Nickel bis(stilbenedithiolate): Prepared by treating nickel sulfide with diphenylacetylene, it reacts with ligands to form monodithiolene complexes[][3].

Similar Compounds

  • Nickel bis(stilbenedithiolate)[3][3]
  • Nickel dithiolate complexes[3][3]

Properties

CAS No.

28984-20-5

Molecular Formula

C28H20NiS4-4

Molecular Weight

543.4 g/mol

IUPAC Name

(Z)-1,2-diphenylethene-1,2-dithiolate;nickel

InChI

InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4/b2*14-13-;

InChI Key

LJISAPFYPQSNRX-DEWSNNOYSA-J

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].[Ni]

SMILES

C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni]

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The oxidation inhibitor, bis(dithiobenzil) nickel is prepared by adding a mixture of 100 grams of benzoin, 150 grams of phosphorus sulfide and 700 ml of dioxane to a 5 liter, single necked flask equipped with heating mantle and water cooled condenser. The above-described mixture is, then, refluxed for 2 hours, during which the thiophosphoric ester of dithiobenzoin is formed and hydrogen sulfide is evolved. The reaction mixture is cooled and a solution of 50 grams of nickel chloride (hydrated) in 200 ml of water is added to the flask and heated (212° F.) for 2 hours on a steam btah. Black crystals of bis(dithiobenzil) nickel are formed and collected by filtering the cooled solution. Purification is effected by extraction with boiling toluene.
Quantity
100 g
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reactant
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150 g
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700 mL
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solvent
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thiophosphoric ester
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200 mL
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bis(dithiobenzil) nickel

Synthesis routes and methods II

Procedure details

The oxidation inhibitor, bis(dithiobenzil) nickel is prepared by adding a mixture of 100 grams of benzoin, 150 grams of phosphorus sulfide and 700 ml of dioxane to a 5 liter, single necked flask equipped with heating mantle and water cooled condenser. The above-described mixture is, then, refluxed for 2 hours, during which the thiophosphoric ester of dithiobenzoin is formed and hydrogen sulfide is evolved. The reaction mixture is cooled and a solution of 50 grams of nickel chloride (hydrated) in 200 ml of water is added to the flask and heated (212° F.) for 2 hours on a steam bath. Black crystals of bis(dithiobenzil) nickel are formed and collected by filtering the cooled solution. Purification is effected by extraction with boiling toluene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
thiophosphoric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
50 g
Type
reactant
Reaction Step Four
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Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
bis(dithiobenzil) nickel

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(dithiobenzil) nickel
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Customer
Q & A

Q1: What is the difference in stability between devices using Bis(dithiobenzil)nickel(II) and Bis(4-dimethylaminodithiobenzil)nickel(II) as hole transport materials?

A1: While the study does not provide extensive stability data for Bis(dithiobenzil)nickel(II), it indicates that devices incorporating Bis(4-dimethylaminodithiobenzil)nickel(II) exhibit superior shelf-life stability []. Specifically, BDMA-based devices retained over 80% of their initial efficiency after 50 days in ambient air, demonstrating better long-term performance compared to their BDTB counterparts []. This difference in stability could be attributed to factors such as the modified energy levels and potentially enhanced moisture resistance offered by the dimethylamine groups in BDMA.

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